molecular formula C10H21Cl B086539 3-Chlorodecane CAS No. 1002-11-5

3-Chlorodecane

Cat. No.: B086539
CAS No.: 1002-11-5
M. Wt: 176.72 g/mol
InChI Key: SMVZPOXWOUHGQI-UHFFFAOYSA-N
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Description

3-Chlorodecane is a chlorinated alkane with the molecular formula C₁₀H₂₁Cl, consisting of a 10-carbon linear chain (decane) with a chlorine atom substituted at the third carbon position. This structural feature distinguishes it from other chlorodecane isomers, such as 1-chlorodecane, 2-chlorodecane, and 4-chlorodecane. The compound’s molecular weight is 176.45 g/mol (calculated as: 12×10 + 1×21 + 35.45).

Properties

CAS No.

1002-11-5

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-chlorodecane

InChI

InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3

InChI Key

SMVZPOXWOUHGQI-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC)Cl

Canonical SMILES

CCCCCCCC(CC)Cl

Synonyms

3-Chlorodecane

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Electronic and Thermodynamic Properties

The position of the chlorine atom significantly influences molecular orbital energies (EHOMO and ELUMO), which govern reactivity and thermodynamic stability. highlights the ELUMO–EHOMO gap for chlorodecane isomers:

Compound ELUMO–EHOMO (eV)
1-Chlorodecane 12.64
2-Chlorodecane 12.52
3-Chlorodecane 12.48
4-Chlorodecane 12.45

As the chlorine shifts toward the center of the carbon chain (from position 1 to 4), the energy gap narrows. This trend reflects increased electron delocalization and reduced thermodynamic stability, making this compound more reactive in certain environments compared to its terminal isomers .

Reactivity and Environmental Degradation

  • Reactivity : Central chlorine substitution (e.g., this compound) may hinder nucleophilic substitution reactions due to steric hindrance, whereas terminal isomers (1-chlorodecane) are more accessible for such reactions.
  • Environmental Persistence : Chlorinated alkanes are generally resistant to biodegradation. However, the chlorine position impacts degradation rates; central substitution (as in this compound) may reduce enzymatic accessibility, prolonging environmental persistence compared to terminal isomers .

Physical Properties

While explicit data for boiling points or solubility are unavailable in the evidence, general trends for chlorinated alkanes can be inferred:

  • Boiling Points : Chlorine position minimally affects boiling points in straight-chain isomers, but branching (e.g., in branched analogs like 3-methyldecane) lowers boiling points due to reduced surface area.
  • Solubility : All chlorodecanes exhibit low water solubility (<1 mg/L) due to their hydrophobic carbon chains, though terminal isomers may have slightly higher solubility due to polar C-Cl bond exposure .

Comparison with Structurally Related Compounds

3-Chlorocyclohexene

  • Structure : A cyclic chlorinated alkene (C₆H₉Cl) with chlorine at the third position.
  • Reactivity : The double bond in 3-chlorocyclohexene enables addition reactions (e.g., hydrohalogenation), unlike saturated this compound. Its ring strain also increases reactivity compared to linear analogs .

3-Methyldecane

  • Structure : A branched alkane (C₁₁H₂₄) with a methyl group at the third position.
  • Properties : The absence of chlorine reduces polarity, resulting in lower density and higher volatility compared to this compound. Such branched alkanes are more susceptible to combustion than chlorinated analogs .

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